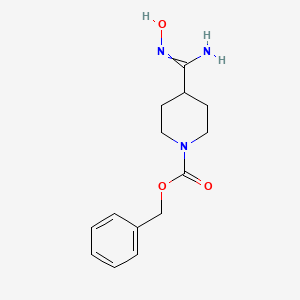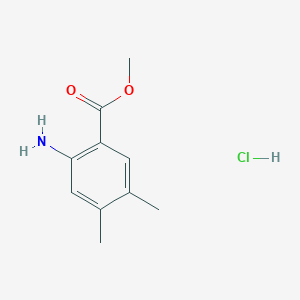
6-Fluoro-7-hydroxy-indan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-hydroxy-indan-1-one is a chemical compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and natural product synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-hydroxy-indan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method includes the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides . These reactions typically require the presence of Lewis acids or Brønsted acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve the use of non-conventional techniques such as microwave-assisted synthesis, high-intensity ultrasound, and Q-tube™ reactors . These methods offer advantages in terms of efficiency and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-hydroxy-indan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Jones’ reagent, IBX
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl or benzyl bromides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-Fluoro-7-oxo-indan-1-one .
Scientific Research Applications
6-Fluoro-7-hydroxy-indan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-7-hydroxy-indan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways . Further research is needed to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-indan-1-one: Similar structure but lacks the hydroxyl group.
7-Hydroxy-indan-1-one: Similar structure but lacks the fluorine atom.
Uniqueness
6-Fluoro-7-hydroxy-indan-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
6-fluoro-7-hydroxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-3-1-5-2-4-7(11)8(5)9(6)12/h1,3,12H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXASOEOQEIKCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
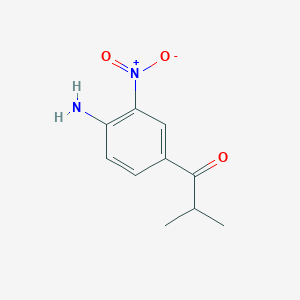
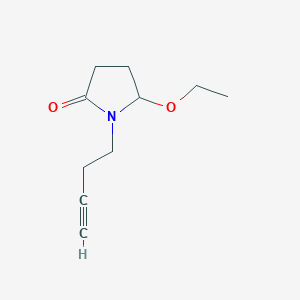
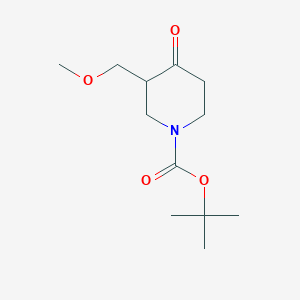
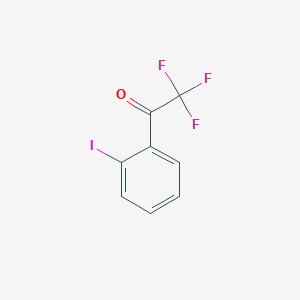

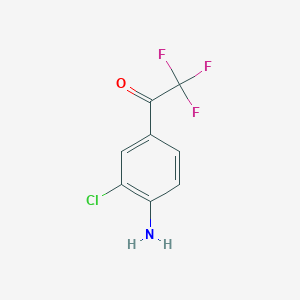

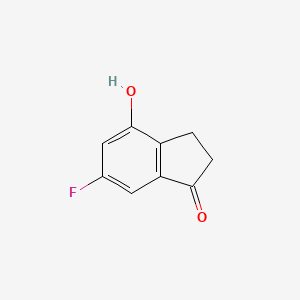
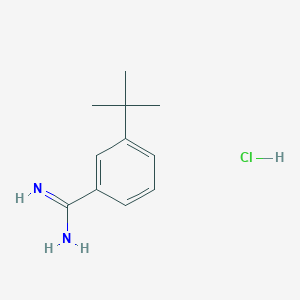
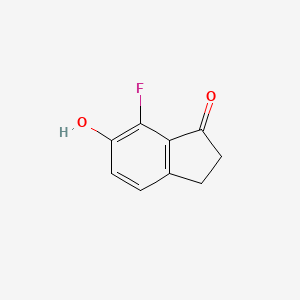
![2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate](/img/structure/B8185095.png)
![2-[(1S)-1-azaniumylethyl]benzoate](/img/structure/B8185111.png)
